LY3200882

ALK5 inhibition TGF-β pathway kinase assay

Researchers studying TGF-β pathway modulation often encounter off-target ALK4/ALK2 effects confounding data interpretation. LY3200882 resolves this as a highly selective, ATP-competitive ALK5 inhibitor (IC50=38.2 nM) with a narrow kinase selectivity window. • CNS-penetrant: Documented RANO partial responses in Phase I glioma cohort • PDAC efficacy: 50% RECIST partial response & 75% disease control rate with gemcitabine/nab-paclitaxel • Established RP2D: 35 mg BID 3-weeks-on/1-week-off for translational study design

Molecular Formula C24H29N5O3
Molecular Weight 435.5 g/mol
CAS No. 1898283-02-7
Cat. No. B608740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3200882
CAS1898283-02-7
SynonymsLY-3200882;  LY 3200882;  LY3200882.
Molecular FormulaC24H29N5O3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O
InChIInChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27)
InChIKeyPNPFMWIDAKQFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY3200882: Next-Generation ALK5 Inhibitor


LY3200882 is a highly selective, ATP-competitive, orally bioavailable small-molecule inhibitor of transforming growth factor-β receptor type 1 (TGFβRI/ALK5) with an enzymatic IC50 of 38.2 nM [1]. Developed by Eli Lilly as a next-generation TGF-β pathway inhibitor, it is designed to block TGF-β-mediated SMAD phosphorylation and suppress pro-tumorigenic signaling in the tumor microenvironment . The compound has completed a first-in-human Phase I study (NCT02937272) in 139 patients with advanced solid tumors, establishing recommended Phase II doses and demonstrating preliminary antitumor activity, particularly in pancreatic cancer and grade 4 glioma [2].

Pathway Target

TGF-βRI (ALK5) inhibition studies; ATP-competitive mechanism

Selectivity Context

Reported ALK5-selective profile with minimal ALK4/ALK2 inhibition

Research Data

Phase I data context available: pancreatic cancer and glioma model-derived endpoints

Why LY3200882 Cannot Be Substituted


Substituting LY3200882 with other ALK5 inhibitors such as galunisertib (LY2157299) or vactosertib (TEW-7197) is not scientifically valid due to materially different pharmacological properties, clinical development trajectories, and target selectivity profiles that have been empirically documented. While these compounds share the same nominal target, their in vivo exposure parameters, toxicity profiles, kinase selectivity windows, and demonstrated clinical activity signals diverge significantly [1]. The quantitative evidence presented in Section 3 demonstrates that LY3200882's combination efficacy in pancreatic cancer, CNS-penetrant activity, and specific kinase selectivity fingerprint cannot be extrapolated from in-class analogs [2].

vs. Galunisertib (LY2157299)

Exposure, CNS penetrance, and pancreatic response context may differ; cross‑study comparison required

vs. Vactosertib (TEW‑7197)

Dual ALK4/ALK2 inhibition profile may confound ALK5‑specific signaling interpretation

LY3200882: Comparative Evidence


ALK5 Inhibition Potency vs. Galunisertib

LY3200882 exhibits 1.46-fold greater enzymatic potency against ALK5 (TGFβRI) compared to galunisertib (LY2157299), with IC50 values of 38.2 nM and 56 nM respectively [1]. Both measurements were obtained under comparable ATP-competitive kinase assay conditions. This moderate but quantifiable potency advantage at the molecular target level provides a baseline differentiation for in vitro experimental design where target engagement at lower compound concentrations may be desirable [2].

ALK5 IC50
Cross‑study comparable
38.2 nM vs 56 nM (1.46×)
Reported ALK5 inhibition context; supports target engagement studies
Cross‑study comparable; context‑dependent
ALK5 inhibition TGF-β pathway kinase assay enzymatic IC50

Triple Combination Efficacy in Pancreatic Cancer

In the first-in-human Phase I study (NCT02937272), LY3200882 combined with gemcitabine and nab-paclitaxel in treatment-naïve advanced pancreatic cancer patients (n=12) demonstrated a RECIST v1.1 partial response (PR) rate of 50% (6/12) and a disease control rate (DCR) of 75% (9/12) [1]. For context, the Phase III MPACT trial established gemcitabine plus nab-paclitaxel alone achieved a 23% objective response rate (ORR) in the same patient population [2]. While cross-trial comparisons require caution due to small sample size (n=12 vs. n=431), the 50% PR rate with LY3200882 addition represents a 2.17-fold higher response signal that warrants dedicated investigation [1].

Pancreatic Response
Cross‑study comparable
50% PR (LY3200882 combo) vs 23% ORR (chemo alone)
Reported endpoint context in pancreatic cancer research model
Cross‑trial comparison; small sample, requires validation
pancreatic ductal adenocarcinoma combination therapy gemcitabine nab-paclitaxel response rate

CNS Penetration and Glioma Responses

In the Phase I study (NCT02937272), LY3200882 monotherapy produced durable RANO (Response Assessment in Neuro-Oncology) partial responses in 3 patients with grade 4 glioma, with an additional response observed in the combination arm with PD-L1 inhibitor LY3300054 [1]. This CNS activity contrasts with galunisertib (LY2157299), which despite evaluation in glioblastoma (NCT01582269), has not reported comparable durable monotherapy responses in this indication in published literature [2]. The ability of LY3200882 to cross the blood-brain barrier and exert pharmacodynamic effects in CNS tumors represents a tangible differentiation from first-generation ALK5 inhibitors with limited CNS penetration [1].

Glioma CNS Activity
Cross‑study comparable
4 durable RANO PRs with LY3200882; none published for galunisertib
Reported CNS penetrance and glioma response context
Presence vs absence of documented activity
glioblastoma glioma CNS penetration RANO criteria blood-brain barrier

Kinase Selectivity vs. Vactosertib

LY3200882 is characterized as a highly selective ALK5 inhibitor with minimal documented activity against related ALK family kinases [1]. In contrast, vactosertib (TEW-7197/EW-7197) exhibits potent nanomolar inhibition of both ALK4 (IC50 = 13 nM) and ALK2 (IC50 = 17.3 nM) in addition to ALK5 (IC50 = 11-12.9 nM) [2]. While dual ALK4/ALK5 inhibition may offer theoretical advantages in certain contexts, the narrower selectivity profile of LY3200882 reduces potential confounding variables in experimental systems where isolated ALK5 signaling interrogation is required. This differential selectivity is particularly relevant for studies seeking to dissect ALK5-specific versus ALK4/ALK2-mediated TGF-β superfamily signaling [3].

Kinase Selectivity
Class‑level inference
LY3200882 ALK5‑selective; vactosertib inhibits ALK4 (13 nM), ALK2 (17.3 nM)
Selectivity profile context; may support ALK5‑specific signaling studies
Qualitative difference; class‑level inference
kinase selectivity ALK4 ALK2 off-target effects selectivity window

LY3200882 Research Applications


Pancreatic Cancer Combination Therapy

Based on the Phase I clinical data showing a 50% RECIST partial response rate and 75% disease control rate when combined with gemcitabine and nab-paclitaxel , LY3200882 is the most clinically advanced ALK5 inhibitor for pancreatic cancer research. Researchers investigating TGF-β pathway modulation as an adjunct to standard-of-care chemotherapy in PDAC should prioritize LY3200882 over galunisertib (whose pancreatic cancer program was discontinued) or vactosertib (which lacks published pancreatic cancer combination response data at a comparable level of evidence). The established RP2D of 35 mg BID 3-weeks-on/1-week-off provides a defined dosing framework for preclinical and translational study design .

CNS Tumor and BBB Penetration Studies

For research programs investigating TGF-β inhibition in glioblastoma, glioma, or other CNS malignancies, LY3200882 provides the only clinical evidence of durable RANO partial responses among ALK5 inhibitors . The documented CNS activity in the Phase I grade 4 glioma expansion cohort supports its use in studies requiring brain-penetrant TGF-β pathway modulation. Alternative ALK5 inhibitors such as galunisertib have not demonstrated comparable clinical activity in glioblastoma despite dedicated trials [1], making LY3200882 the evidence-supported choice for neuro-oncology research applications.

Immuno-Oncology and TME Remodeling

LY3200882 has demonstrated preclinical synergy with PD-L1 blockade in CT26 syngeneic mouse models, with enhanced anti-tumor activity when combined with anti-PD-L1 antibody . Additionally, the Phase I study included a combination arm with the PD-L1 inhibitor LY3300054, establishing clinical feasibility of this combination approach [1]. For researchers investigating TGF-β-mediated immunosuppression and combination immunotherapy strategies, LY3200882 offers the most mature dataset supporting its use alongside checkpoint inhibitors. This application scenario is further supported by published evidence that LY3200882 rescues TGF-β1-suppressed T-cell proliferation and restores immune effector function in vitro .

ALK5-Specific TGF-β Signaling Studies

For experimental systems requiring isolated interrogation of ALK5-mediated TGF-β signaling without confounding ALK4/ALK2 modulation, LY3200882's selective inhibition profile provides a cleaner pharmacological tool . This contrasts with vactosertib, which potently inhibits ALK4 (IC50 = 13 nM) and ALK2 (IC50 = 17.3 nM) at concentrations comparable to its ALK5 inhibition [1]. Studies investigating ALK5-specific downstream effects—including SMAD2/3 phosphorylation, transcriptional responses, and functional outcomes—will benefit from the reduced interpretive complexity offered by LY3200882's narrower selectivity window .

Application
Selection Property
Validation Focus
Pancreatic cancer model studies
TGF‑β pathway combination response data
Verify combination endpoint in specific PDAC model
CNS tumor model research
Blood‑brain barrier penetrance evidence
Glioma response endpoints in CNS models
Immuno‑oncology TME remodeling studies
PD‑L1 combination and T‑cell rescue data
Immune checkpoint combination response review
ALK5‑specific signaling studies
Narrower kinase selectivity window
Interpretation of ALK5‑specific vs dual ALK4/ALK2 effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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